Cis-(2S,5R) Configuration Is a Prerequisite for the Nonpeptide CCK Antagonist (+)-RP 66803 Scaffold
The (2S,5R) cis configuration is the mandatory stereochemical framework for the nonpeptide cholecystokinin antagonist (+)-RP 66803. The Heck arylation route reported by Severino et al. achieves this specific cis diastereomer with high selectivity, directly delivering the scaffold required for CCK receptor antagonism [1]. Manfré and Pulicani demonstrated that the enantiomers of RP 66803, which incorporate the (2S,5R)-phenylproline methyl ester core, display distinct biological activities that are strictly dependent on this absolute configuration [2]. The trans diastereomer ((2S,5S)-methyl 5-phenylpyrrolidine-2-carboxylate, CAS 155343-63-8) cannot serve as a direct substitute because it places the phenyl and ester groups on opposite faces of the pyrrolidine ring, resulting in a fundamentally different three-dimensional presentation to the CCK receptor [2].
| Evidence Dimension | Stereochemical requirement for CCK antagonist scaffold |
|---|---|
| Target Compound Data | (2S,5R)-methyl ester: cis configuration; exclusively used in (+)-RP 66803 synthesis |
| Comparator Or Baseline | (2S,5S)-methyl ester (CAS 155343-63-8): trans configuration; not applicable to (+)-RP 66803 scaffold |
| Quantified Difference | Binary (cis required vs trans excluded); no quantitative IC₅₀ comparison available within the same study (noted limitation) |
| Conditions | Heck arylation diastereoselectivity studies (Org. Lett. 2003); enantioselective synthesis of RP 66803 (Tetrahedron: Asymmetry 1994) |
Why This Matters
Procurement of the incorrect diastereomer results in a building block that cannot be used to construct the biologically active (+)-RP 66803 scaffold, leading to wasted synthetic effort and material.
- [1] Severino, E. A.; Costenaro, E. R.; Garcia, A. L. L.; Correia, C. R. D. Probing the Stereoselectivity of the Heck Arylation of Endocyclic Enecarbamates with Diazonium Salts. Concise Syntheses of (2S,5R)-Phenylproline Methyl Ester and Schramm's C-Azanucleoside. Org. Lett. 2003, 5 (3), 305–308. DOI: 10.1021/ol027268a. View Source
- [2] Manfré, F.; Pulicani, J. P. Enantiospecific Synthesis and Absolute Configuration of (+)-RP 66803, a New Non-Peptide CCK Antagonist. Tetrahedron: Asymmetry 1994, 5 (2), 235–238. DOI: 10.1016/S0957-4166(00)86179-0. View Source
